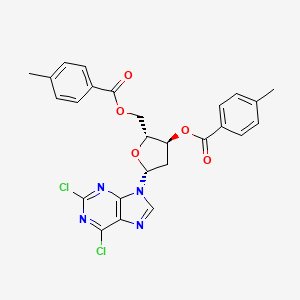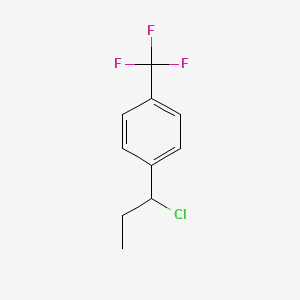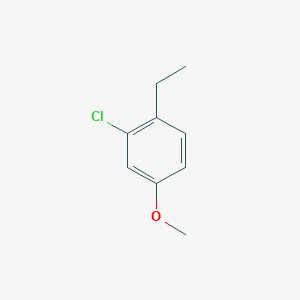
2-Chloro-1-ethyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene can then be chlorinated using chlorine gas (Cl2) under UV light to introduce the chlorine substituent. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethyl-4-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Aromatic Substitution (NAS): The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the ethyl group.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can reduce the ethyl group.
Major Products Formed
Nitration: 2-Chloro-1-ethyl-4-methoxy-3-nitrobenzene
Sulfonation: 2-Chloro-1-ethyl-4-methoxybenzenesulfonic acid
Halogenation: 2,4-Dichloro-1-ethyl-4-methoxybenzene
Oxidation: 2-Chloro-4-methoxybenzoic acid
Reduction: this compound (unchanged if ethyl group is reduced to an alkane)
Scientific Research Applications
2-Chloro-1-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethyl-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can stabilize the intermediate carbocation formed during these reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-ethylbenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
1-Ethyl-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and stability.
2-Chloro-4-methoxybenzene: Lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Chloro-1-ethyl-4-methoxybenzene is unique due to the presence of all three substituents (chlorine, ethyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-1-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
VKJUTYNFDZFJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


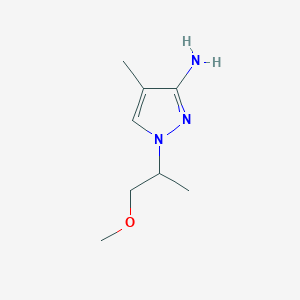
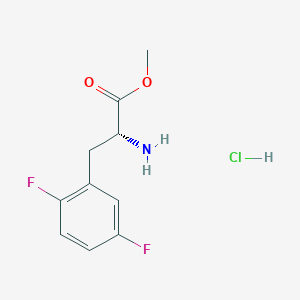

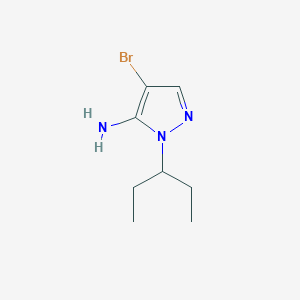
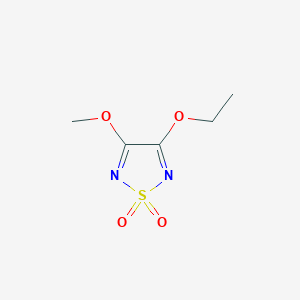
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)

![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
